2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile
Description
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a phenyl ring and substituted with methoxy groups and a sulfanyl methyl cyanide group.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-25-15-10-13-14(11-16(15)26-2)21-19(27-9-8-20)24-18(13)22-17(23-24)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDXLNJBJISIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through the condensation of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with appropriate reagents.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the triazoloquinazoline intermediate.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Sulfanylation and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazoloquinazoline core, resulting in the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced triazole derivatives
Substitution: Substituted phenyl derivatives, demethylated products
Scientific Research Applications
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of triazoloquinazoline derivatives in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile involves the inhibition of specific enzymes and signaling pathways. The compound targets kinases and other regulatory proteins, leading to the disruption of cellular processes such as cell cycle progression and apoptosis . The methoxy and sulfanyl groups play a crucial role in enhancing the binding affinity and specificity of the compound to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit diverse biological activities, including anticancer and antifungal properties.
[1,2,4]Triazolo[3,4-a]isoquinolines: These derivatives are known for their anticancer activity and ability to induce oxidative stress and DNA damage.
Quinazoline Derivatives: Quinazoline compounds are widely studied for their anticancer, antibacterial, and enzyme inhibitory activities.
Uniqueness
2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of methoxy groups and the sulfanyl methyl cyanide moiety contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. The presence of a triazoloquinazoline core in its structure suggests a variety of therapeutic applications, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 475.5 g/mol. Its structure features several functional groups that enhance its biological reactivity and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O4S |
| Molecular Weight | 475.5 g/mol |
| Purity | Typically ≥ 95% |
| Complexity Rating | 744 |
Kinase Inhibition
Research indicates that compounds similar to This compound exhibit significant kinase inhibitory activity. Kinases are crucial enzymes that regulate various cellular processes through phosphorylation. The inhibition of specific kinases can lead to the suppression of tumor growth and other pathological conditions.
Anticancer Potential
In vitro studies have demonstrated that derivatives of triazoloquinazoline compounds can inhibit the proliferation of cancer cell lines. For instance, related compounds have shown growth inhibition rates ranging from 30% to 50% against various cancer types at concentrations around 30 μM . The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and proliferation.
The biological activity of This compound is thought to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Signal Transduction Modulation : It could interfere with signal transduction pathways that are essential for cancer cell growth and survival.
- Induction of Apoptosis : Some studies suggest that such compounds might induce programmed cell death in malignant cells.
Case Studies and Research Findings
- In Vitro Studies : A study highlighted the synthesis and evaluation of triazoloquinazoline derivatives showing promising anticancer activity against multiple cell lines. The compounds were evaluated for their ability to inhibit cell growth significantly compared to control groups .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the triazoloquinazoline structure can enhance or diminish biological activity. For example, substituents at specific positions on the quinazoline ring can lead to increased potency against certain cancer types.
- Therapeutic Applications : The compound's potential therapeutic applications extend beyond oncology; it may also be effective in treating diseases where kinase activity is dysregulated.
Q & A
Q. What are the critical considerations for synthesizing 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile?
Synthesis requires a multi-step approach starting with functionalization of the triazoloquinazoline core. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group at the 5-position of the triazoloquinazoline scaffold.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions involving thiols or cyanides .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products .
- Purification : HPLC or column chromatography is critical due to the compound’s structural complexity; purity >95% is typically required for biological assays .
Q. How is the structural integrity of this compound validated?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 8,9-positions, phenyl at 2-position). For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons on the phenyl ring appear as multiplets at δ 7.2–7.6 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 475.5 (CHNOS) .
- X-ray crystallography : Used in related triazoloquinazolines to confirm planarity of the fused-ring system and hydrogen-bonding patterns .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally similar triazoloquinazolines exhibit:
- Enzyme inhibition : Activity against protein kinases (e.g., EGFR, VEGFR) with IC values in the nanomolar range .
- Anticancer potential : Apoptosis induction in HeLa and MCF-7 cell lines via caspase-3 activation .
- Anti-inflammatory effects : Suppression of TNF-α and IL-6 in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfanyl group incorporation?
Yield optimization strategies include:
- Catalyst use : Triethylamine (TEA) or DBU improves nucleophilic substitution efficiency by deprotonating thiols .
- Stoichiometric ratios : A 1.2:1 molar ratio of thiol to triazoloquinazoline precursor reduces unreacted starting material .
- By-product mitigation : Post-reaction quenching with ice water precipitates impurities, followed by recrystallization in ethanol (yields ~65–75%) .
Q. What methodologies resolve contradictions in biological activity data across studies?
Contradictions (e.g., varying IC values) can arise from assay conditions. Solutions include:
- Standardized protocols : Fixing variables like cell passage number, serum concentration, and incubation time.
- Target validation : Use CRISPR-Cas9 knockouts to confirm on-target effects vs. off-target interactions .
- Dose-response curves : Triplicate runs with positive controls (e.g., staurosporine for kinase assays) ensure reproducibility .
Q. How can the compound’s stability under physiological conditions be assessed?
Stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring via LC-MS over 24 hours.
- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated breakdown; half-life >60 min suggests suitability for in vivo studies .
- Plasma protein binding : Equilibrium dialysis reveals unbound fraction; >90% binding may limit bioavailability .
Q. What computational tools predict binding modes to biological targets?
Advanced docking and MD simulations are used:
- Docking software (AutoDock Vina, Glide) : Predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with inhibitory potency .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfanyl incorporation | DMF, TEA, 70°C, 12 h | 68 | |
| Cyanide addition | Acetonitrile, KCO, RT | 72 | |
| Final purification | HPLC (C18 column, MeOH/HO) | 95 |
Q. Table 2. Comparative Biological Activities of Analogues
| Compound Modification | Target | IC (nM) | Cell Line |
|---|---|---|---|
| 8,9-Dimethoxy-2-phenyl derivative | EGFR | 12.3 ± 1.5 | A549 |
| 2-Methyl analogue | VEGFR-2 | 8.7 ± 0.9 | HUVEC |
| Furan-2-yl substituent | TNF-α production | 84% inhibition | RAW 264.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
